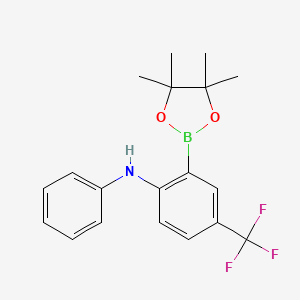![molecular formula C18H18N2O5 B12614287 (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one CAS No. 920798-42-1](/img/structure/B12614287.png)
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is a complex organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a morpholine ring substituted with a methoxyphenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Nitration: The nitrophenyl group is introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholinones.
Scientific Research Applications
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-aminophenyl)morpholin-3-one
- (6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-chlorophenyl)morpholin-3-one
Uniqueness
(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
920798-42-1 |
|---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(6S)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-8-2-13(3-9-16)10-19-11-17(25-12-18(19)21)14-4-6-15(7-5-14)20(22)23/h2-9,17H,10-12H2,1H3/t17-/m1/s1 |
InChI Key |
VSWBJYUWXVZCGE-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@@H](OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(OCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


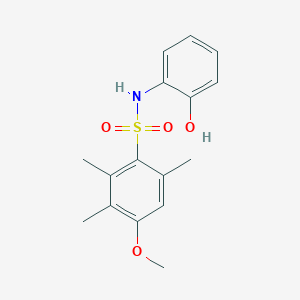
![Benzoic acid, 4-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614213.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)

![7-Chloro-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12614253.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)

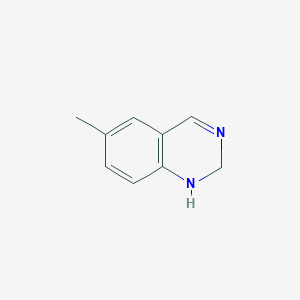
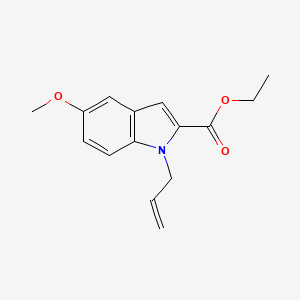
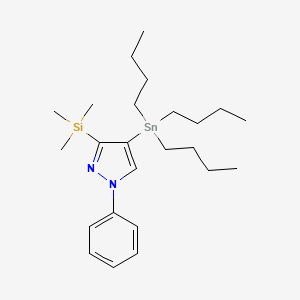
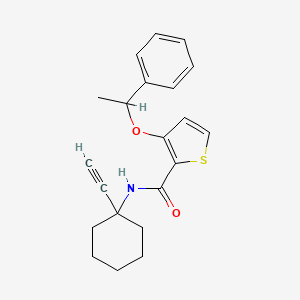
![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12614281.png)
